N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S/c1-31-17-7-4-15(5-8-17)12-20-26-27-22(29(20)28-10-2-3-11-28)32-14-21(30)25-19-9-6-16(23)13-18(19)24/h2-11,13H,12,14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOVMFQBFXFANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-(2,4-difluorophenyl)thioacetic acid with a pyrrole derivative. The introduction of the triazole moiety is achieved through a coupling reaction that employs various coupling agents to facilitate the formation of the thioamide bond. The final product is purified through recrystallization or chromatography techniques.
Antifungal Activity
Research indicates that derivatives containing the triazole moiety exhibit significant antifungal properties. The compound's antifungal activity has been evaluated against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Table 1: Antifungal Activity Data
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Candida albicans | 0.5 µg/mL |
| B | Aspergillus niger | 1.0 µg/mL |
| C | Cryptococcus neoformans | 0.25 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects on HeLa and A549 cell lines using the MTT assay, this compound demonstrated an IC50 value of approximately 5.30 µM for HeLa cells and 6.20 µM for A549 cells, indicating significant cytotoxicity without substantial cytotoxic effects on normal cells at lower concentrations .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.30 |
| A549 | 6.20 |
| MCF7 | 7.50 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the triazole and pyrrole rings significantly influence biological activity. For instance:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups enhances antifungal activity.
- Pyrrole modifications : Altering the position or type of substituents on the pyrrole ring can lead to increased potency against cancer cell lines.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Analogous Compounds
Key Observations:
Triazole-5 Substituents: The 4-methoxybenzyl group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller heterocycles like pyrazine () or furan (). This may enhance binding to hydrophobic pockets in biological targets .
Triazole-4 Substituents :
- The 1H-pyrrol-1-yl group in the target compound offers hydrogen-bonding capability, unlike ethyl or allyl groups in analogues (). This may influence pharmacokinetic properties like solubility and absorption .
Acetamide Modifications: Fluorination at the 2,4-positions (target compound) versus mono-fluorination () or chloro-fluorination () alters electronic effects.
Physicochemical and Spectral Properties
- Tautomerism :
The target compound’s thione tautomer (confirmed by IR absence of νS-H at ~2500 cm⁻¹) is more stable than thiol forms in analogues (), influencing reactivity and solubility . - Solubility :
Ethyl and allyl substituents () reduce aqueous solubility compared to the target compound’s methoxybenzyl group, which has moderate polarity . - Spectral Signatures : The target compound’s ¹H-NMR shows distinct peaks for pyrrole protons (δ 6.8–7.2 ppm) and methoxybenzyl (δ 3.8 ppm), differentiating it from pyrazine or thiophene analogues .
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents are involved?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. A common approach includes:
- Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters to form triazole-thiol intermediates .
- Step 2 : Alkylation or arylation of the thiol group using halogenated acetamide derivatives (e.g., 2-chloro-N-(2,4-difluorophenyl)acetamide) in the presence of a base like K₂CO₃ in DMF or DMSO .
- Step 3 : Introduction of the 4-methoxybenzyl and pyrrole substituents via nucleophilic substitution or cross-coupling reactions. Sodium borohydride (NaBH₄) may be used for selective reduction of intermediates .
Key reagents : Thiosemicarbazide, 2-chloroacetamide derivatives, K₂CO₃, DMF, NaBH₄.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (e.g., difluorophenyl at δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the triazole ring geometry and substituent orientation. For example, similar triazole derivatives show C–S bond lengths of ~1.75 Å and N–N distances of 1.32–1.35 Å .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .
Q. What in vitro assays are commonly employed to evaluate biological activity?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases, with IC₅₀ determination using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of substituents on the triazole core?
Regioselectivity challenges arise due to the triazole’s tautomeric equilibria. Strategies include:
- Temperature control : Lower temperatures (0–5°C) favor kinetically controlled products (e.g., 1,4-disubstituted triazoles) .
- Catalytic systems : Cu(I)-catalyzed click chemistry for 1,4-regioselectivity or Ru-based catalysts for 1,5-isomers .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to block specific nitrogen positions during functionalization .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?
- DFT (Density Functional Theory) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to identify misassigned peaks .
- Conformational analysis : Molecular dynamics simulations (e.g., in Gaussian or GROMACS) to model rotational barriers affecting NMR splitting patterns .
- Crystallographic validation : Overlay X-ray structures with computational models to assess bond angle/planarity deviations .
Q. How does the electronic environment of the difluorophenyl moiety influence reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The -CF₂ group reduces electron density on the phenyl ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Steric effects : Ortho-fluorine atoms may hinder catalyst access, requiring bulky ligands (e.g., XPhos) to improve yields .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions with thiolate nucleophiles .
Data Contradiction Analysis
Example : Conflicting NMR data for pyrrole protons (predicted as singlet vs. observed multiplet).
- Root cause : Restricted rotation due to steric hindrance from the 4-methoxybenzyl group, leading to diastereotopic splitting.
- Resolution : Variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
